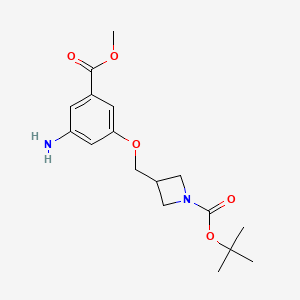

3-(3-Amino-5-methoxycarbonyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13742241

Molecular Formula: C17H24N2O5

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H24N2O5 |

|---|---|

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | tert-butyl 3-[(3-amino-5-methoxycarbonylphenoxy)methyl]azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H24N2O5/c1-17(2,3)24-16(21)19-8-11(9-19)10-23-14-6-12(15(20)22-4)5-13(18)7-14/h5-7,11H,8-10,18H2,1-4H3 |

| Standard InChI Key | KLLALMQFYRHBAE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=CC(=C2)N)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=CC(=C2)N)C(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule comprises a four-membered azetidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group, a common protecting group for amines . At the 3-position of the azetidine, a phenoxymethyl bridge connects to a meta-substituted benzene ring bearing an amino group (-NH₂) and a methoxycarbonyl (-COOMe) moiety . This arrangement introduces steric and electronic complexity, influencing both reactivity and intermolecular interactions.

Molecular Formula and Physicochemical Data

The molecular formula is C₁₇H₂₄N₂O₅, with a molecular weight of 336.4 g/mol . Key functional groups include:

-

Tert-butyl carbamate: Provides steric bulk and protects the azetidine nitrogen during synthetic manipulations .

-

Phenoxymethyl linker: Enhances conformational flexibility while facilitating π-π interactions.

-

Amino and methoxycarbonyl groups: Offer sites for further derivatization, such as acylations or nucleophilic substitutions .

A comparative analysis of structurally related compounds reveals distinct property variations (Table 1).

Table 1: Structural and Functional Comparisons with Analogous Compounds

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis typically involves sequential functionalization of the azetidine ring:

-

Azetidine Core Construction: Cyclization of γ-amino alcohols or [2+2] cycloadditions, followed by Boc protection .

-

Phenoxymethyl Installation: Etherification via nucleophilic substitution between 3-hydroxyazetidine and a bromomethylphenol derivative .

-

Amino and Ester Functionalization: Selective nitration/reduction for the amino group and esterification for the methoxycarbonyl moiety .

Critical Optimization Parameters

-

Protection-Deprotection Sequences: The Boc group’s stability under basic conditions necessitates careful selection of reaction media .

-

Steric Hindrance Management: The phenoxymethyl substituent’s bulk requires optimized coupling reagents (e.g., DCC, EDC) to prevent side reactions.

-

Purity Control: Chromatographic techniques (HPLC, flash chromatography) are essential due to polar byproducts from incomplete substitutions .

Reactivity and Functional Group Transformations

Amino Group Reactivity

The primary amine participates in:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides .

-

Reductive Amination: Conversion to secondary amines using aldehydes/ketones and NaBH₃CN.

-

Diazo Coupling: Formation of azo dyes under acidic conditions, useful for spectroscopic tagging.

Methoxycarbonyl Group Transformations

-

Hydrolysis: Controlled saponification yields the carboxylic acid, enabling peptide coupling .

-

Transesterification: Alcohol exchange under acidic or basic catalysis modifies ester solubility.

Azetidine Ring Reactivity

-

Ring-Opening Reactions: Nucleophiles (e.g., amines, thiols) attack the strained azetidine under thermal or acidic conditions .

-

N-Deprotection: Boc removal with TFA or HCl generates a reactive secondary amine for further functionalization .

Applications in Pharmaceutical and Materials Chemistry

Drug Discovery Intermediates

The compound serves as a scaffold for:

-

Kinase Inhibitors: The azetidine’s rigidity mimics purine binding motifs in ATP-binding pockets.

-

Antibacterial Agents: Functionalization at the amino group enhances Gram-negative bacterial membrane penetration.

Polymer Science

Incorporation into polyamides or polyesters via step-growth polymerization improves thermal stability and biodegradability.

Comparative Analysis with Piperidine and Pyrrolidine Analogs

Replacing the azetidine core with piperidine (as in tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate ) or pyrrolidine alters:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume